molecular formula C15H12N6O2S B6528595 N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide CAS No. 1019101-59-7

N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B6528595
CAS No.: 1019101-59-7
M. Wt: 340.4 g/mol
InChI Key: IGVCNFWDQMKYBQ-UHFFFAOYSA-N
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Description

The compound “N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, an oxadiazole ring, and a benzothiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The pyrazole ring, for example, is a five-membered ring with two nitrogen atoms . The oxadiazole is a heterocyclic ring containing three carbon atoms and two nitrogen atoms . The benzothiazole is a fused ring structure containing a benzene ring and a thiazole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. Pyrazole derivatives have been known to participate in various reactions due to the presence of reactive nitrogen atoms .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, some pyrazole derivatives have shown pharmacological activities, acting as inhibitors of various biological processes .

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly given the known activities of pyrazole derivatives . Further studies could also aim to optimize its synthesis and understand its reactivity and mechanism of action in more detail.

Properties

IUPAC Name

N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O2S/c1-8-7-10(20-21(8)2)13-18-19-15(23-13)17-12(22)14-16-9-5-3-4-6-11(9)24-14/h3-7H,1-2H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVCNFWDQMKYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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